molecular formula C27H23FN4O3S2 B2728955 N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932476-41-0

N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No. B2728955
M. Wt: 534.62
InChI Key: RSIYAWIYKOFPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H23FN4O3S2 and its molecular weight is 534.62. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity

Thiazolyl N-benzyl-substituted acetamide derivatives, including molecules structurally similar to the specified compound, have been synthesized and evaluated for their ability to inhibit Src kinase, a protein associated with various cellular processes, including cancer progression. One study found that these compounds, including a 4-fluorobenzylthiazolyl derivative, exhibited significant inhibition of cell proliferation in various human carcinoma cells, demonstrating their potential as anticancer agents (Fallah-Tafti et al., 2011).

Anticancer Potential Against Lung Cancer

Fluoro-substituted benzo[b]pyran derivatives, which share structural similarities with the compound , have shown promising anticancer activities. A study indicated that these compounds demonstrated significant anticancer activity at low concentrations against several human cancer cell lines, including lung, breast, and CNS cancer, when compared to a reference drug (Hammam et al., 2005).

Anti-Inflammatory Activity

Compounds structurally similar to N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide have been synthesized and found to possess anti-inflammatory activity. A study on N-(3-chloro-4-fluorophenyl) derivatives revealed significant anti-inflammatory effects, highlighting the potential of these compounds in therapeutic applications for inflammation-related conditions (Sunder & Maleraju, 2013).

Peripheral Benzodiazepine Receptor Targeting

Compounds with a fluoroacetamide group, similar to the specified compound, have been studied for their binding to peripheral benzodiazepine receptors. These receptors play a role in various physiological processes, including inflammation, immunomodulation, and cell proliferation. A study on N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoromethyl-5-methoxybenzyl)acetamide showed promising results as a radioligand for these receptors (Zhang et al., 2003).

Potential in Photovoltaic Efficiency and Ligand-Protein Interactions

Novel benzothiazolinone acetamide analogs, bearing structural resemblance to the specified compound, have been explored for their potential use in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. These studies provide insights into the versatility of such compounds in applications beyond traditional pharmaceutical uses (Mary et al., 2020).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-17-7-3-4-8-19(17)15-32-23-10-6-5-9-21(23)26-24(37(32,34)35)14-29-27(31-26)36-16-25(33)30-22-12-11-20(28)13-18(22)2/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYAWIYKOFPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

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